REACTION_CXSMILES
|
[CH:1]1[S:5][CH:4]=[CH:3][C:2]=1[C:6]([NH:8][C:9]1[N:17]=[CH:16][N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[S:5]1[CH:4]=[CH:3][C:2]([CH2:6][NH:8][C:9]2[N:17]=[CH:16][N:15]=[C:14]3[C:10]=2[NH:11][CH:12]=[N:13]3)=[CH:1]1 |f:1.2.3.4.5.6,8.9.10.11.12.13.14.15.16.17.18.19.20|
|
Name
|
6-(3-thenoylamino)-purine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CS1)C(=O)NC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sodium sulfate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the residue is filtered off
|
Type
|
CUSTOM
|
Details
|
the resulting oily crystal slurry is crystallized several times from tetrahydrofuran
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)CNC1=C2NC=NC2=NC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |